molecular formula C11H9NO4 B14205561 Methyl 2-(hydroxyimino)-2H-1-benzopyran-3-carboxylate CAS No. 845866-31-1

Methyl 2-(hydroxyimino)-2H-1-benzopyran-3-carboxylate

Katalognummer: B14205561
CAS-Nummer: 845866-31-1
Molekulargewicht: 219.19 g/mol
InChI-Schlüssel: PVBOKDMCLGKWPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(hydroxyimino)-2H-1-benzopyran-3-carboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities. The presence of the hydroxyimino group in its structure adds to its chemical reactivity and potential utility in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(hydroxyimino)-2H-1-benzopyran-3-carboxylate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction yields the desired compound with good efficiency.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reagents and conditions. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for maximizing yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2-(hydroxyimino)-2H-1-benzopyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the hydroxyimino group can yield amine derivatives.

    Substitution: The benzopyran ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated benzopyran derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(hydroxyimino)-2H-1-benzopyran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of Methyl 2-(hydroxyimino)-2H-1-benzopyran-3-carboxylate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzopyran ring can interact with various enzymes and receptors, modulating their function .

Vergleich Mit ähnlichen Verbindungen

  • 2-[(hydroxyimino)methyl]imidazole
  • 2-[(hydroxyimino)(methylthio)methyl]benzopyran
  • 2-[(hydroxyimino)alkyl]-1,2-oxazol-5(2H)-ones

Comparison: Methyl 2-(hydroxyimino)-2H-1-benzopyran-3-carboxylate stands out due to its unique combination of the benzopyran ring and hydroxyimino group. This structure imparts distinct chemical reactivity and potential biological activities compared to other similar compounds .

Eigenschaften

CAS-Nummer

845866-31-1

Molekularformel

C11H9NO4

Molekulargewicht

219.19 g/mol

IUPAC-Name

methyl 2-hydroxyiminochromene-3-carboxylate

InChI

InChI=1S/C11H9NO4/c1-15-11(13)8-6-7-4-2-3-5-9(7)16-10(8)12-14/h2-6,14H,1H3

InChI-Schlüssel

PVBOKDMCLGKWPW-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC2=CC=CC=C2OC1=NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.